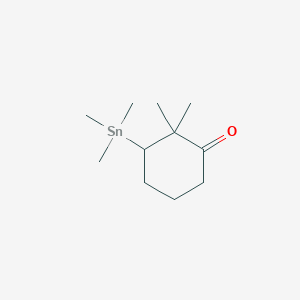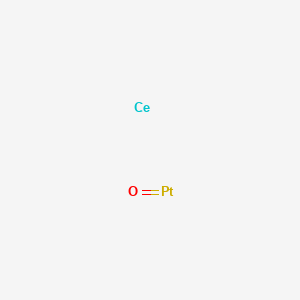
Cerium--oxoplatinum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium–oxoplatinum (1/1) is a compound that combines cerium and platinum in a unique structure Cerium is a rare earth element known for its high reactivity and strong oxidizing properties, while platinum is a precious metal widely used in catalysis and various industrial applications
Vorbereitungsmethoden
The synthesis of cerium–oxoplatinum (1/1) can be achieved through several methods. One common approach involves the use of cerium oxide and platinum precursors. The process typically includes the following steps:
Preparation of Cerium Oxide: Cerium oxide can be synthesized using methods such as precipitation, hydrothermal synthesis, or sol-gel techniques.
Incorporation of Platinum: Platinum can be introduced into the cerium oxide matrix through methods like wet impregnation, microwave synthesis, or reduction with hydrogen or sodium borohydride.
Calcination: The resulting material is then calcined at high temperatures to form the final cerium–oxoplatinum (1/1) compound.
Analyse Chemischer Reaktionen
Cerium–oxoplatinum (1/1) undergoes various chemical reactions, including:
Substitution: Cerium–oxoplatinum (1/1) can be involved in substitution reactions, where one or more of its components are replaced by other elements or groups.
Common reagents used in these reactions include hydrogen, oxygen, and various organic and inorganic substrates. The major products formed depend on the specific reaction conditions and the nature of the substrates involved.
Wissenschaftliche Forschungsanwendungen
Cerium–oxoplatinum (1/1) has a wide range of scientific research applications, including:
Biomedical Applications: Cerium oxide nanoparticles, combined with platinum, have shown potential in biomedical applications such as drug delivery, biosensing, and as antioxidants
Environmental Applications: The compound is used in environmental catalysis, including the removal of pollutants from water and air.
Energy Applications: Cerium–oxoplatinum (1/1) is used in fuel cells and other energy-related applications due to its catalytic properties.
Wirkmechanismus
The mechanism of action of cerium–oxoplatinum (1/1) involves its ability to facilitate redox reactions. The cerium component can switch between different oxidation states (Ce^3+ and Ce^4+), allowing it to participate in redox cycles. The platinum component enhances the catalytic activity by providing active sites for the adsorption and activation of reactants . Together, these components work synergistically to enhance the overall catalytic performance of the compound.
Vergleich Mit ähnlichen Verbindungen
Cerium–oxoplatinum (1/1) can be compared with other similar compounds, such as:
Cerium Oxide (CeO2): While cerium oxide is widely used in catalysis and biomedical applications, the addition of platinum enhances its catalytic properties and broadens its application range.
Platinum Nanoparticles: Platinum nanoparticles are known for their catalytic activity, but combining them with cerium oxide improves their stability and reusability.
Oxaliplatin: Oxaliplatin is a platinum-based chemotherapy drug, but it lacks the unique redox properties provided by cerium in cerium–oxoplatinum (1/1)
Cerium–oxoplatinum (1/1) stands out due to its unique combination of redox-active cerium and catalytically active platinum, making it a versatile compound with a wide range of applications.
Eigenschaften
CAS-Nummer |
160741-37-7 |
|---|---|
Molekularformel |
CeOPt |
Molekulargewicht |
351.20 g/mol |
IUPAC-Name |
cerium;oxoplatinum |
InChI |
InChI=1S/Ce.O.Pt |
InChI-Schlüssel |
GUNRITCXMZYXRL-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pt].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


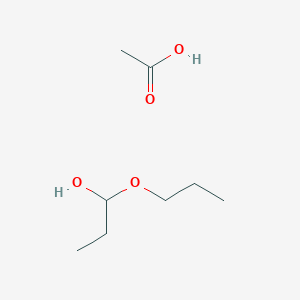
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
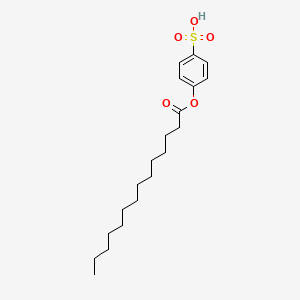


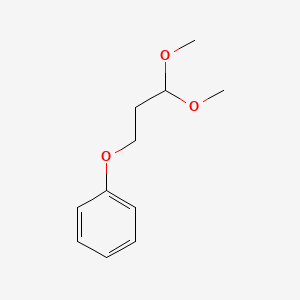
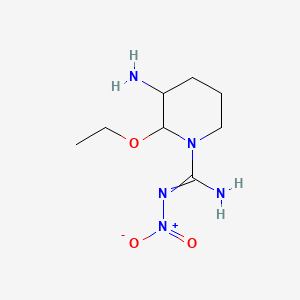
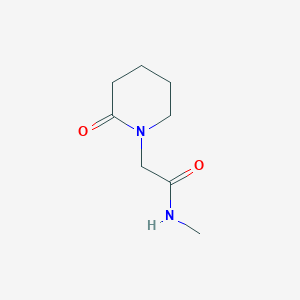
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
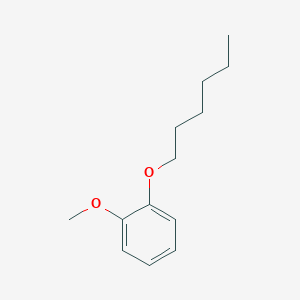
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
